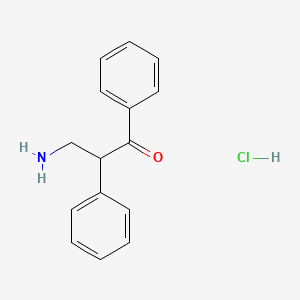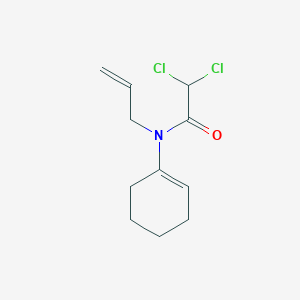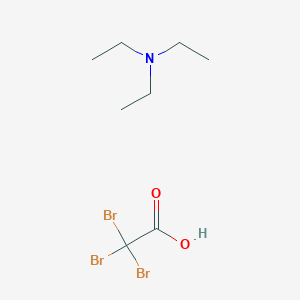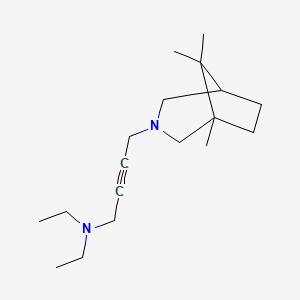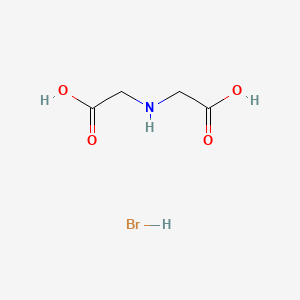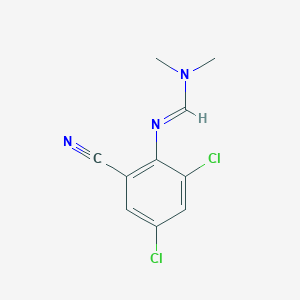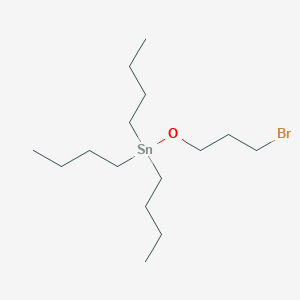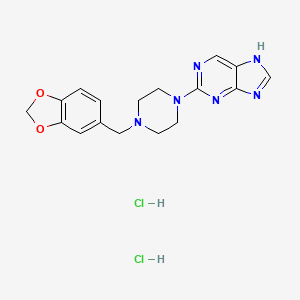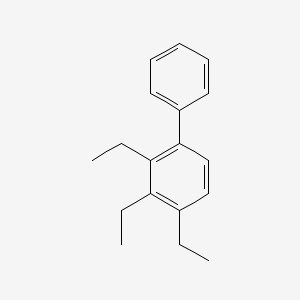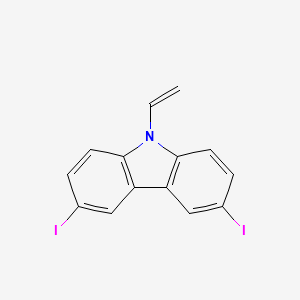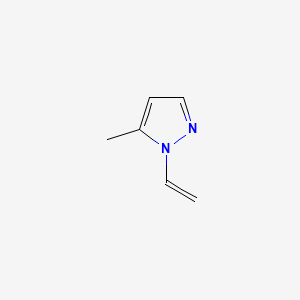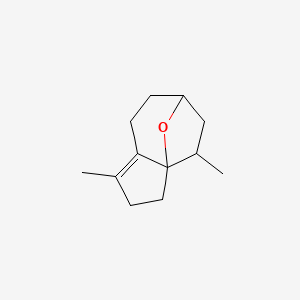
1,4-Dimethyl-2,4,5,6,7,8-hexahydro-3H-3a,6-epoxyazulene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dimethyl-2,4,5,6,7,8-hexahydro-3H-3a,6-epoxyazulene is an organic compound with a complex structure that includes multiple rings and an epoxy group
Vorbereitungsmethoden
The synthesis of 1,4-Dimethyl-2,4,5,6,7,8-hexahydro-3H-3a,6-epoxyazulene can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the compound can be synthesized from 1,4-dimethyl-7-(propan-2-ylidene)-1,2,3,4,5,6,7,8-octahydroazulen-6-one through a series of reactions including cyclization and oxidation . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Chemischer Reaktionen
1,4-Dimethyl-2,4,5,6,7,8-hexahydro-3H-3a,6-epoxyazulene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,4-Dimethyl-2,4,5,6,7,8-hexahydro-3H-3a,6-epoxyazulene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has explored its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Wirkmechanismus
The mechanism by which 1,4-Dimethyl-2,4,5,6,7,8-hexahydro-3H-3a,6-epoxyazulene exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1,4-Dimethyl-2,4,5,6,7,8-hexahydro-3H-3a,6-epoxyazulene can be compared with similar compounds such as:
- 7-Isopropylidene-1,4-dimethyl-2,3,4,5,7,8-hexahydro-6(1H)-azulenone
- 4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene
These compounds share structural similarities but differ in specific functional groups and chemical properties. The uniqueness of this compound lies in its epoxy group and the specific arrangement of its rings, which contribute to its distinct reactivity and applications.
Eigenschaften
CAS-Nummer |
51334-55-5 |
|---|---|
Molekularformel |
C12H18O |
Molekulargewicht |
178.27 g/mol |
IUPAC-Name |
4,10-dimethyl-11-oxatricyclo[6.2.1.01,5]undec-4-ene |
InChI |
InChI=1S/C12H18O/c1-8-5-6-12-9(2)7-10(13-12)3-4-11(8)12/h9-10H,3-7H2,1-2H3 |
InChI-Schlüssel |
POYKICKFENCDLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2CCC3=C(CCC13O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


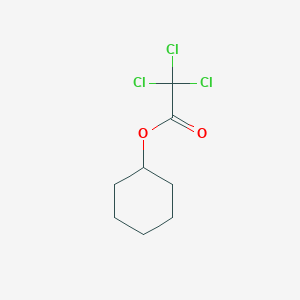
![2-[(2Z)-2-[(2,6-dichlorophenyl)methylidene]hydrazinyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14661326.png)
